N-(2-Ethylphenyl)-2-iodoacetamide

Description

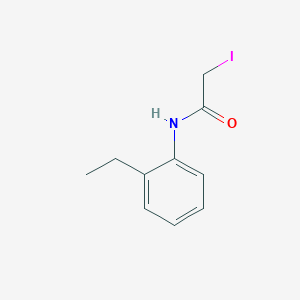

N-(2-Ethylphenyl)-2-iodoacetamide is an organoiodine compound featuring an acetamide backbone with a 2-ethylphenyl substituent on the nitrogen atom and an iodine atom at the α-carbon. Its molecular formula is C₁₀H₁₂INO, with a molecular weight of 289.11 g/mol (calculated from analogous structures in ). The ethyl group in the ortho position of the phenyl ring introduces steric hindrance, while the iodine atom enhances electrophilicity at the α-carbon, making it reactive in alkylation and cross-coupling reactions.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-iodoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWLNQLHYQMQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679655 | |

| Record name | N-(2-Ethylphenyl)-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596107-47-0 | |

| Record name | N-(2-Ethylphenyl)-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylphenyl)-2-iodoacetamide typically involves the reaction of 2-ethylphenylamine with iodoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Ethylphenylamine+Iodoacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethylphenyl)-2-iodoacetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-(2-ethylphenyl)-2-iodoacetic acid.

Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Reactions: Products include N-(2-ethylphenyl)-2-azidoacetamide, N-(2-ethylphenyl)-2-thiocyanatoacetamide, and N-(2-ethylphenyl)-2-methoxyacetamide.

Oxidation Reactions: The major product is N-(2-ethylphenyl)-2-iodoacetic acid.

Reduction Reactions: The major product is N-(2-ethylphenyl)-2-aminoacetamide.

Scientific Research Applications

N-(2-Ethylphenyl)-2-iodoacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-2-iodoacetamide involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Analysis :

- Ortho vs. Para-substituted derivatives (e.g., N-(4-Hydroxyphenyl)-2-iodoacetamide) exhibit improved solubility due to hydrogen bonding from hydroxyl groups .

- Halogen Effects : Iodoacetamides are more reactive than chloro or bromo analogs due to iodine’s lower electronegativity and larger atomic radius, facilitating nucleophilic displacement reactions .

Analysis :

- Target Compound : The ethylphenyl group’s hydrophobicity makes it suitable for designing lipid-soluble ligands or catalysts. Its iodine atom enables use in heavy-atom derivatization for crystallography .

- Biochemical Applications: IA-quin’s hydroxyquinoline moiety allows metal-directed protein assembly, a feature absent in the target compound . N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) is widely used for cysteine residue labeling in proteins due to its para-hydroxyl group enhancing water solubility .

Physical and Spectral Properties

Analysis :

Biological Activity

N-(2-Ethylphenyl)-2-iodoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing its mechanisms of action, experimental findings, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_{10}H_{12}I N

- Molecular Weight : 273.11 g/mol

- CAS Number : 596107-47-0

The presence of the iodine atom in its structure is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes .

The mechanism of action for this compound involves several pathways:

- Covalent Bond Formation : The iodine atom can interact with thiol groups in proteins, leading to modifications that affect protein function.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling or metabolic pathways, which is a common mechanism for many anticancer agents.

- Disruption of Cellular Processes : By modifying key proteins, the compound can disrupt normal cellular functions, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a novel antimicrobial agent .

Anticancer Activity

In cancer research, this compound has shown promising results. A series of experiments were conducted on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The findings are summarized below:

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MDA-MB-231 | 15 | 48 |

| A549 | 22 | 48 |

| HeLa | 18 | 48 |

These results indicate that this compound effectively reduces cell viability in a dose-dependent manner across different cancer cell lines .

Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing MDA-MB-231 tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment regimen involved daily injections over two weeks, resulting in a reduction of tumor volume by approximately 45% .

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with standard chemotherapy agents. The combination treatment showed enhanced efficacy compared to monotherapy, suggesting potential for use in combination therapies for more effective cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.